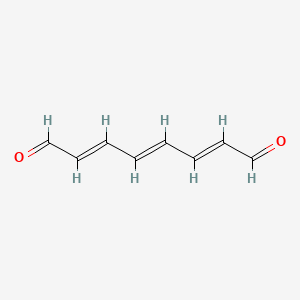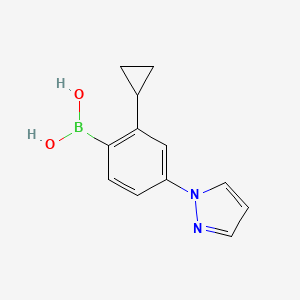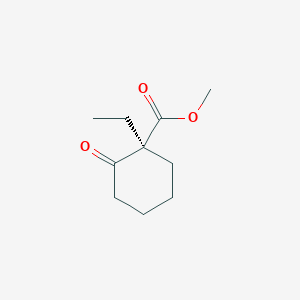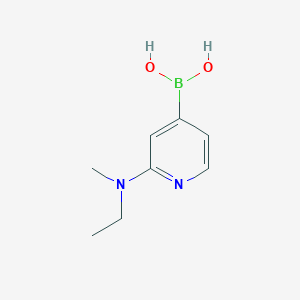
Fmoc-Cys(trt)-Cys(trt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Cys(trt)-Cys(trt)-OH is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (trt) groups. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(trt)-Cys(trt)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is used to protect the amino group of cysteine, while the trt group protects the thiol group. The synthesis involves the following steps:
Attachment to Resin: The C-terminal amino acid is attached to the resin.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid, protected by Fmoc, is coupled to the growing peptide chain using a coupling reagent like HBTU.
Trt Deprotection: The trt group is removed using a mild acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of high-throughput synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality peptides.
化学反応の分析
Types of Reactions
Fmoc-Cys(trt)-Cys(trt)-OH undergoes several types of reactions:
Oxidation: The thiol groups can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The protecting groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Deprotection: Piperidine for Fmoc removal and TFA for trt removal.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Removal of protecting groups to yield the free peptide.
科学的研究の応用
Fmoc-Cys(trt)-Cys(trt)-OH has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Essential in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of biomaterials and nanomaterials.
作用機序
The mechanism of action of Fmoc-Cys(trt)-Cys(trt)-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the trt group protects the thiol group. This allows for the controlled formation of peptide bonds and the synthesis of complex peptides.
類似化合物との比較
Similar Compounds
Fmoc-Cys(trt)-OH: Similar but with only one cysteine residue.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the protecting group instead of trt.
Fmoc-Cys(StBu)-OH: Uses tert-butyl (StBu) as the protecting group.
Uniqueness
Fmoc-Cys(trt)-Cys(trt)-OH is unique due to the presence of two cysteine residues, each protected by trt groups. This allows for the formation of disulfide bonds, which are crucial for the structural stability of many peptides and proteins. The use of Fmoc and trt groups provides a high degree of selectivity and control during peptide synthesis, making it a valuable tool in the field of peptide chemistry.
特性
分子式 |
C59H50N2O5S2 |
|---|---|
分子量 |
931.2 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C59H50N2O5S2/c62-55(60-54(56(63)64)41-68-59(45-29-13-4-14-30-45,46-31-15-5-16-32-46)47-33-17-6-18-34-47)53(61-57(65)66-39-52-50-37-21-19-35-48(50)49-36-20-22-38-51(49)52)40-67-58(42-23-7-1-8-24-42,43-25-9-2-10-26-43)44-27-11-3-12-28-44/h1-38,52-54H,39-41H2,(H,60,62)(H,61,65)(H,63,64)/t53-,54-/m0/s1 |
InChIキー |
VCCNEINLGSBILQ-PJYGOTMFSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




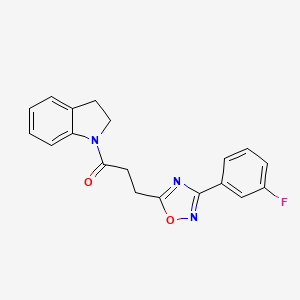

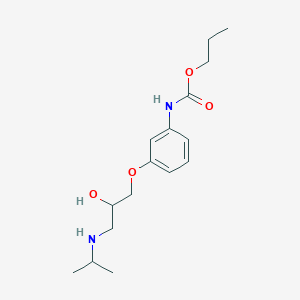
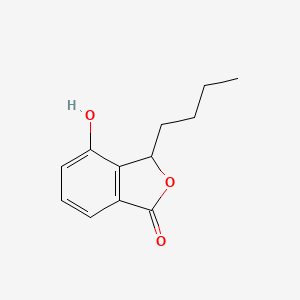


![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
